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molecular formula C17H12N2O B5710719 10-Acetylquindoline

10-Acetylquindoline

Cat. No. B5710719
M. Wt: 260.29 g/mol
InChI Key: IYGDQWWAZFBUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925647

Procedure details

A suspension of 1-acetyl-2-(2-nitrophenyl methylene)-3-oxo-2,3-dihydroindole from Example 33 (220 mg, 0.71 mmol), 10% Pd/C (33 mg) and absolute EtOH (25 mL) was shaken on a Parr Shaker at 50 psi of H2 for 3 hours. The Pd catalyst was filtered off over a celite pad and the solvent was evaporated. The crude yellow product (209 mg, >100%) was purified by LPLC, eluting with hexane-EtOAc (2:1), to afford 92 mg (50%) of the title compound as a light yellow solid (90% pure by NMR), Rf 0.38 (hexane-EtOAc 1:1), mp 163.2-164.6° C. [(lit 177-178° C. (Fichter, F.; Boehringer, R. Chem. Ber. 1906, 39, 3932)]; 1H NMR (CDCl3) δ 9.04 (s, 1H), 8.52 (d, J=8.0, 1H), 8.28 (d, J=8.8, 1H), 8.16 (d, J=8.4, 1H), 8.02 (d, J=8.4, 1H), 7.77 (m, 1H), 7.68 (m, 1H), 7.61 (m, 1H), 7.52 (m, 1H), 2.99 (s, 3H); 13C NMR (CDCl3) 169.7, 147.3, 145.9, 141.5, 137.5, 131.4, 130.6, 128.8, 128.6, 128.5, 127.3, 126.1, 124.4, 122.0, 121.6, 115.8, 27.6; MS (EI, m/z) 260 (M+)
Name
1-acetyl-2-(2-nitrophenyl methylene)-3-oxo-2,3-dihydroindole
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
33 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=O)[C:5]1=[CH:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-])=O)(=[O:3])[CH3:2]>[Pd].CCO>[C:1]([N:4]1[C:5]2[CH:14]=[C:15]3[C:16]([CH:17]=[CH:18][CH:19]=[CH:20]3)=[N:21][C:6]=2[C:7]2[C:12]1=[CH:11][CH:10]=[CH:9][CH:8]=2)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetyl-2-(2-nitrophenyl methylene)-3-oxo-2,3-dihydroindole
Quantity
220 mg
Type
reactant
Smiles
C(C)(=O)N1C(C(C2=CC=CC=C12)=O)=CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
33 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was shaken on a Parr Shaker at 50 psi of H2 for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The Pd catalyst was filtered off over a celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The crude yellow product (209 mg, >100%) was purified by LPLC
WASH
Type
WASH
Details
eluting with hexane-EtOAc (2:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)N1C2=CC=CC=C2C=2N=C3C=CC=CC3=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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